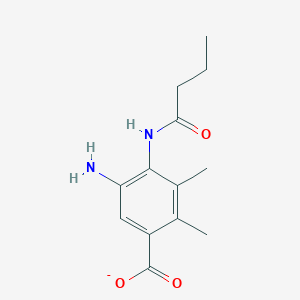![molecular formula C6H4N4 B14761559 Pyrazino[2,3-d]pyridazine CAS No. 254-95-5](/img/structure/B14761559.png)
Pyrazino[2,3-d]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazino[2,3-d]pyridazine is a heterocyclic compound that features a fused ring system consisting of a pyrazine ring and a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pyrazino[2,3-d]pyridazine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers provides functionalized pyridazines with high regiocontrol . Another method involves the copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones, which efficiently produces 1,6-dihydropyridazines that can be converted to biologically important pyridazines in the presence of sodium hydroxide .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: Pyrazino[2,3-d]pyridazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of nitrogen atoms in the ring system, which can act as nucleophilic or electrophilic sites.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may yield pyridazine-3,6-diones, while reduction reactions can produce dihydropyridazines
Applications De Recherche Scientifique
Pyrazino[2,3-d]pyridazine has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, it is investigated for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Additionally, this compound derivatives are explored for their use in agrochemicals and as molecular probes in biochemical studies .
Mécanisme D'action
The mechanism of action of pyrazino[2,3-d]pyridazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For instance, some derivatives of this compound have been shown to inhibit key enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to pyrazino[2,3-d]pyridazine include other diazines such as pyridazine, pyrimidine, and pyrazine. These compounds share a common feature of having nitrogen atoms in their ring systems but differ in their specific arrangements and properties .
Uniqueness: this compound is unique due to its fused ring system, which imparts distinct physicochemical properties and biological activities. Compared to other diazines, this compound exhibits enhanced stability and reactivity, making it a valuable scaffold in drug discovery and development .
Propriétés
Numéro CAS |
254-95-5 |
|---|---|
Formule moléculaire |
C6H4N4 |
Poids moléculaire |
132.12 g/mol |
Nom IUPAC |
pyrazino[2,3-d]pyridazine |
InChI |
InChI=1S/C6H4N4/c1-2-8-6-4-10-9-3-5(6)7-1/h1-4H |
Clé InChI |
XFEVEGNEHPLFGK-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C2C=NN=CC2=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(3,5-difluorophenyl)-1-[6-(2,2-dimethylpropoxy)-5-methylmorpholin-3-yl]-1-hydroxypropan-2-yl]acetamide](/img/structure/B14761478.png)
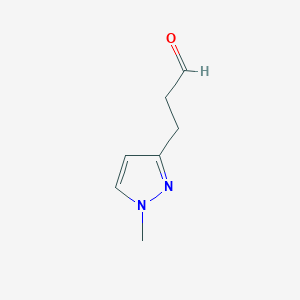



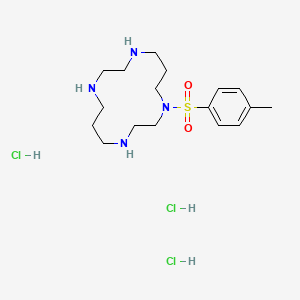
![3-Methyl-4-{(E)-[3-(trifluoromethyl)phenyl]diazenyl}-1,2-oxazol-5(4H)-one](/img/structure/B14761506.png)
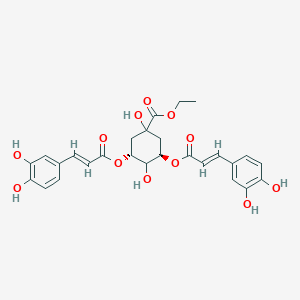
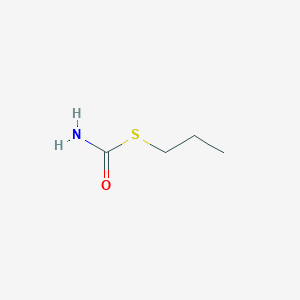


![4,5,6-Trimethoxy-3-[(morpholin-4-yl)methyl]-2-benzofuran-1(3H)-one](/img/structure/B14761555.png)

